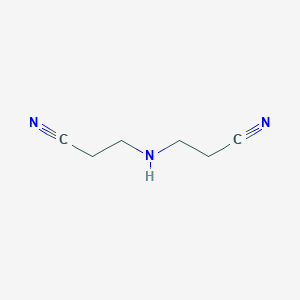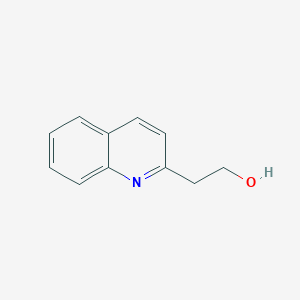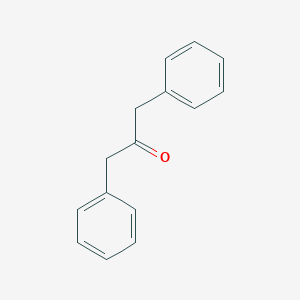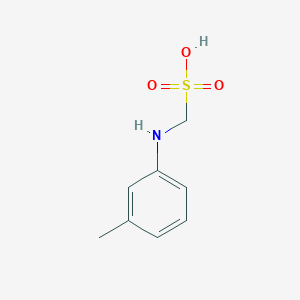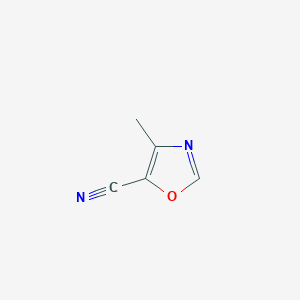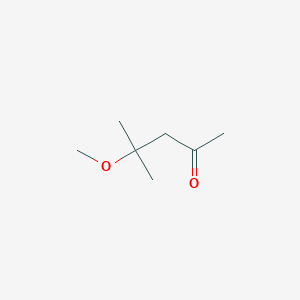
4-(Tetradecylamino)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetradecylamino)butan-2-ol is a chemical compound with the molecular formula C18H39NO and a molecular weight of 285.51 . It is also known by its systematic names, such as 2-butanol, 4-(tetradecylamino)- and 4-(tetradecylamino)-2-butanol . This compound is characterized by the presence of a myristyl group (a 14-carbon saturated fatty acid) attached to a 3-hydroxybutylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecylamino)butan-2-ol typically involves the reaction of myristylamine with 3-hydroxybutanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
化学反応の分析
Types of Reactions
4-(Tetradecylamino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amine derivatives.
科学的研究の応用
4-(Tetradecylamino)butan-2-ol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biological processes, such as protein modification and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Tetradecylamino)butan-2-ol involves its interaction with specific molecular targets and pathways. The myristyl group can facilitate the compound’s incorporation into lipid membranes, affecting membrane fluidity and protein localization. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .
類似化合物との比較
Similar Compounds
N-Myristylglycine: Similar in structure but with a glycine moiety instead of 3-hydroxybutylamine.
N-Myristylserine: Contains a serine moiety, differing in the functional group attached to the myristyl chain.
Uniqueness
4-(Tetradecylamino)butan-2-ol is unique due to its specific combination of a myristyl group and a 3-hydroxybutylamine moiety. This unique structure allows it to interact with biological membranes and proteins in distinct ways, making it valuable for various research and industrial applications .
特性
CAS番号 |
143-26-0 |
|---|---|
分子式 |
C18H39NO |
分子量 |
285.5 g/mol |
IUPAC名 |
4-(tetradecylamino)butan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |
InChIキー |
UGXJCRVJODURNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
正規SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
Key on ui other cas no. |
143-26-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


